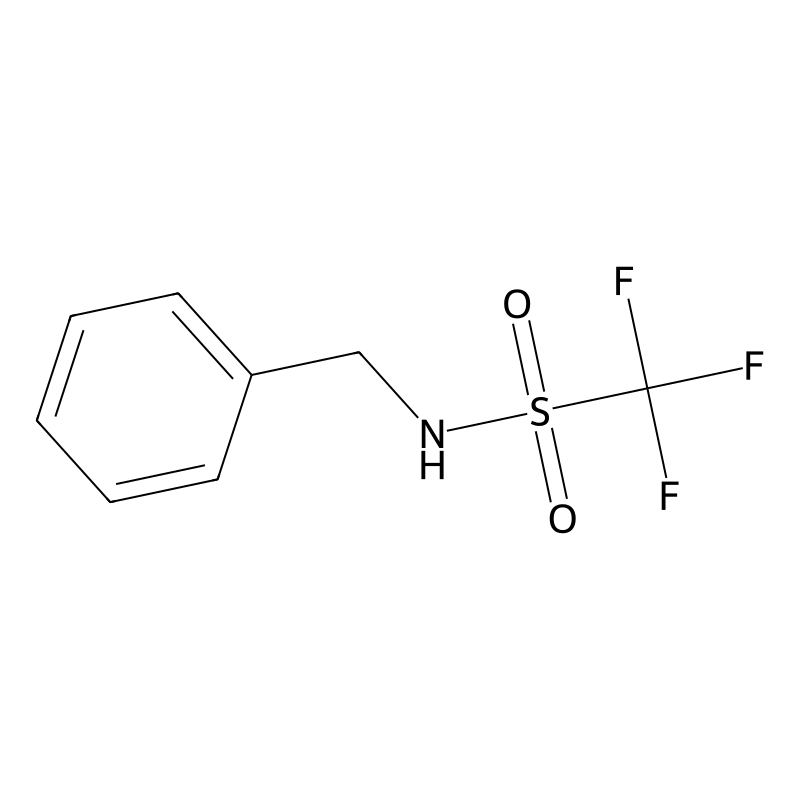N-benzyl-1,1,1-trifluoromethanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- N-BsTf serves as a versatile precursor for the introduction of the trifluoromethanesulfonyl (Tf) functional group in organic synthesis. The Tf group is valuable due to its ability to activate carbonyl groups and enhance their reactivity in various reactions. PubChem:
Medicinal Chemistry
- Due to the presence of the Tf group, N-BsTf has been explored in medicinal chemistry research for its potential role in the development of new therapeutic agents. The Tf group can influence the biological properties of molecules, making N-BsTf a scaffold for drug design. However, more research is required to understand its specific medicinal properties. PubChem:
Material Science
- Research has investigated the use of N-BsTf in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make ionic liquids valuable for various applications, including catalysis and electrochemistry. ScienceDirect
N-benzyl-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C₈H₈F₃NO₂S and a molecular weight of 239.21 g/mol. This compound is characterized by the presence of a benzyl group attached to a trifluoromethanesulfonamide moiety, contributing to its unique properties. It appears as a colorless solid with a melting point of 44-46 °C and is soluble in various organic solvents, making it versatile for different chemical applications .
While specific biological activities of N-benzyl-1,1,1-trifluoromethanesulfonamide are not extensively documented, compounds of this class are often investigated for their potential pharmacological effects. The presence of the trifluoromethanesulfonamide group is known to influence biological activity, particularly in drug development. Some studies suggest that related compounds exhibit antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications .
The synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction between benzylamine and triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at low temperatures (around 0 °C). Following the reaction, purification processes yield the desired compound in good yields . Alternative synthetic routes may involve modifications to the benzylamine or variations in reaction conditions to optimize yield and purity.
N-benzyl-1,1,1-trifluoromethanesulfonamide serves as a valuable reagent in organic synthesis. It is particularly useful for introducing nitrogen functionalities into organic molecules and can be employed in Gabriel and Mitsunobu reactions. Its ability to facilitate the formation of more complex structures makes it a significant building block in medicinal chemistry and material science .
Interaction studies involving N-benzyl-1,1,1-trifluoromethanesulfonamide focus on its reactivity with various substrates and its role as a nucleophile or electrophile in chemical transformations. Research indicates that this compound can interact with a variety of functional groups due to its unique electronic properties imparted by the trifluoromethyl group. Such interactions are essential for understanding its behavior in synthetic pathways and potential biological mechanisms .
Several compounds share structural similarities with N-benzyl-1,1,1-trifluoromethanesulfonamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-phenyl-1,1,1-trifluoromethanesulfonamide | C₈H₈F₃NO₂S | Contains a phenyl group instead of a benzyl group |
| N-benzyl-N-phenyl-1,1,1-trifluoromethanesulfonamide | C₁₄H₁₄F₆N₂O₂S | Features both benzyl and phenyl substituents |
| N-(2-naphthyl)-1,1,1-trifluoromethanesulfonamide | C₁₃H₉F₃NO₂S | Incorporates a naphthyl group for enhanced aromaticity |
The uniqueness of N-benzyl-1,1,1-trifluoromethanesulfonamide lies in its specific combination of functional groups that enhance its reactivity while maintaining stability under various conditions. Its role as a versatile reagent in organic synthesis sets it apart from other similar compounds.
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








